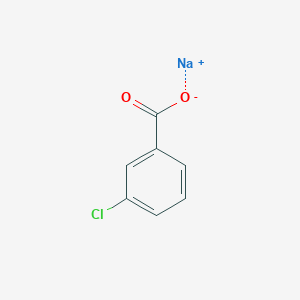

Sodium 3-chlorobenzoate

Description

Sodium 3-chlorobenzoate (3CBA-Na) is a chlorinated aromatic compound with the molecular formula $ \text{C}7\text{H}4\text{ClO}_2\text{Na} $. It is widely studied for its role in microbial degradation pathways, particularly in anaerobic and aerobic environments. As a sodium salt, it is water-soluble, facilitating its interaction with microbial consortia in contaminated ecosystems. Its degradation involves specialized enzymes and regulatory systems, often encoded on plasmids or chromosomes in bacteria such as Pseudomonas, Rhodococcus, and Caballeria spp. .

Properties

IUPAC Name |

sodium;3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEXXBRYIMMSRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635393 | |

| Record name | Sodium 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17264-88-9 | |

| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-chlorobenzoate can be synthesized through the neutralization of 3-chlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 3-chlorobenzoic acid in water or an appropriate solvent, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One common method is the direct chlorination of sodium benzoate in the presence of a suitable catalyst. This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The benzoate ring can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form 3-chlorobenzyl alcohol or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of derivatives like 3-methoxybenzoate.

Oxidation: Formation of 3-chlorobenzoic acid.

Reduction: Formation of 3-chlorobenzyl alcohol.

Scientific Research Applications

Microbial Degradation Studies

Sodium 3-chlorobenzoate serves as a model compound in studies investigating the microbial degradation of chlorinated aromatic compounds. Its relatively low toxicity compared to other chlorinated compounds makes it suitable for research purposes.

Key Findings:

- Microbial Metabolism : Microorganisms capable of degrading this compound have been isolated from various environments, including pristine soils. These strains utilize it as a sole carbon source, demonstrating significant catabolic diversity .

- Isolation of Degrading Strains : Research has identified numerous bacterial strains that can mineralize this compound, showcasing its widespread presence in natural ecosystems . For instance, studies have shown that Pseudomonas species can completely degrade this compound without accumulating toxic intermediates .

Environmental Bioremediation

The ability of certain bacteria to degrade this compound highlights its potential in bioremediation efforts aimed at cleaning up contaminated environments.

Application in Bioremediation:

- Chlorinated Compound Degradation : this compound is used to assess the efficiency of bioremediation strategies for chlorinated aromatic pollutants. It helps researchers understand the metabolic pathways involved in the breakdown of more complex pollutants like polychlorinated biphenyls (PCBs) .

- Field Studies : Field experiments have demonstrated the effectiveness of specific bacterial strains in degrading this compound in contaminated soils, contributing to environmental restoration efforts .

Industrial Applications

This compound finds utility in various industrial applications due to its chemical properties.

Industrial Uses:

- Dye Production : It is utilized as an intermediate in the synthesis of dyes and other synthetic chemicals, capitalizing on its reactivity and structural characteristics .

- Chemical Manufacturing : The compound is also explored for its potential in producing other chemical derivatives that are important in industrial processes.

Therapeutic Potential

Emerging research suggests that this compound may have therapeutic applications.

Research Insights:

- Antimicrobial Properties : Investigations into its antimicrobial properties are ongoing, with some studies suggesting it might inhibit certain bacterial strains.

- Drug Development Model : Due to its structural similarity to other bioactive compounds, this compound is being considered as a model compound for drug development processes.

Data Tables

| Application Area | Specific Uses | Key Organisms Involved |

|---|---|---|

| Microbial Degradation | Model compound for chlorinated compound studies | Pseudomonas spp., Rhodococcus spp. |

| Environmental Bioremediation | Cleanup of contaminated sites | Indigenous soil bacteria |

| Industrial Applications | Synthesis of dyes and chemicals | Chemical manufacturers |

| Therapeutic Potential | Antimicrobial research and drug development models | Various pathogenic bacteria |

Case Studies

- Microbial Degradation Research :

- Bioremediation Field Study :

-

Therapeutic Research :

- Recent studies have explored the antimicrobial properties of this compound against various pathogens, indicating possible applications in medical treatments.

Mechanism of Action

The mechanism of action of sodium 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The chlorine atom in the meta position enhances its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Induction of Gene Expression

- 3-Chlorobenzoate vs. Benzoate and 4-Chlorobenzoate :

In Pseudomonas putida, 3CBA induces a 13-fold increase in β-galactosidase activity under glucose, significantly higher than benzoate (4–6-fold) or 4-chlorobenzoate . The Pm promoter in strain F113rifpcb is most responsive to 3CBA, with fluorescence detectable at 10 µM, highlighting its superior induction capacity .- Data Table 1 : Induction Levels of Chlorobenzoates

| Compound | β-Galactosidase Activity (Fold Increase) | Fluorescence Induction Threshold |

|---|---|---|

| Benzoate | 4–6 | Not detected |

| 3-Chlorobenzoate | 13 | 10 µM |

| 4-Chlorobenzoate | 5.5 | Not detected |

Degradation Pathways and Enzymatic Specificity

- Chlorocatechol Pathways: Most Actinobacteria degrade 3CBA via 4-chlorocatechol, but Rhodococcus opacus 1CP uniquely utilizes both 3- and 4-chlorocatechol intermediates . This dual pathway enhances metabolic flexibility compared to strict ortho-cleavage pathways in other species.

- Plasmid-Borne Degradation Genes: Strain NK8 of Caballeria spp. carries 3CBA degradation genes on plasmids pNK81 and pNK84, enabling horizontal gene transfer and adaptability absent in non-plasmid-dependent pathways (e.g., chromosomal benzoate degradation) .

Anaerobic Degradation and Syntrophic Interactions

- Reductive Dechlorination: In methanogenic consortia, 3CBA is dechlorinated to benzoate at 22 µM/h, a rate comparable to natural enrichments . This process relies on syntrophy between Desulfomonile tiedjei (dechlorination), benzoate oxidizers (e.g., BZ-2), and methanogens . In contrast, 2-chlorobenzoate degradation often stalls due to toxic intermediates.

- Substrate Competition :

3CBA is competitively inhibited by 3,5-dichlorobenzoate and 3-iodobenzoate during dehalogenation, with enzyme affinity ranking: 3-iodo > 3,5-dichloro > 3-chloro .

Regulatory Protein Cross-Activation

- CatR vs. ClcR: The LysR-type regulator CatR activates both benzoate and 3CBA pathways in P. putida, whereas ClcR is specific to 3CBA.

Key Research Findings

Degradation Efficiency in Mixed Cultures

- Defined Pseudomonas spp. consortia degrade 3CBA alongside phenols, achieving simultaneous mineralization without intermediate accumulation . This contrasts with 4-chlorobenzoate, which often requires specialized mono-cultures.

Toxicity and Inhibition Thresholds

- Methanogenic Consortia: Growth inhibition occurs at ≥4.8 mM 3CBA, whereas benzoate inhibits at lower concentrations due to acidification .

Evolutionary Adaptations

- The clcABD operon in P. putida evolved from chromosomal catechol pathways, enabling 3CBA metabolism. Homologous enzymes like chlorocatechol 1,2-dioxygenase exhibit broader substrate ranges than their benzoate counterparts .

Biological Activity

Sodium 3-chlorobenzoate (3CBA) is a chlorinated aromatic compound that has garnered attention due to its environmental persistence and potential toxicity. Understanding its biological activity is crucial for assessing its impact on ecosystems and developing bioremediation strategies. This article reviews the degradation mechanisms, microbial interactions, and physiological effects associated with this compound.

Chemical Structure and Properties

This compound is the sodium salt of 3-chlorobenzoic acid, characterized by a benzene ring substituted with a chlorine atom and a carboxylate group. Its chemical formula is CHClONa, and it exhibits properties typical of aromatic compounds, such as hydrophobicity and resistance to biodegradation.

Microbial Degradation Pathways

Microbial degradation of this compound is primarily facilitated by specific bacterial strains capable of utilizing this compound as a carbon source. The degradation pathways can be categorized into several mechanisms:

- Ortho-Cleavage Pathway : This pathway involves the conversion of 3CBA to catechol, which is further degraded through the ortho-cleavage pathway. Enzymes such as dioxygenases play a critical role in initiating this process .

- Meta-Cleavage Pathway : Some bacteria can utilize a meta-cleavage pathway, leading to the formation of intermediates like protocatechuate or gentisate .

- Anaerobic Degradation : Certain strains, such as Rhodopseudomonas palustris, have demonstrated the ability to degrade 3CBA under low-oxygen conditions, showcasing their metabolic flexibility .

Study on Rhodococcus opacus 1CP

A study investigating the microbial responses of Rhodococcus opacus 1CP revealed that this strain possesses a constitutive system for the transport of both benzoate and 3-chlorobenzoate. The study found that while the affinity for benzoate was higher, adaptation to one substrate did not hinder the utilization of the other. This suggests that multiple transport systems may exist within this bacterium for handling chlorinated compounds .

Isolation of Degrading Bacteria

In another study, six different Gram-negative bacteria capable of degrading 3CBA were isolated from soil samples. Genomic analyses indicated the presence of specific gene clusters involved in chlorocatechol degradation pathways. Notably, some strains were able to degrade concentrations as high as 5 mM within 20-28 hours, indicating significant metabolic potential .

Physiological Effects and Toxicity

The biological activity of this compound extends beyond microbial degradation; it also poses potential toxicity to various organisms:

- Toxicity Studies : Research indicates that exposure to this compound can induce oxidative stress in aquatic organisms, affecting their survival and reproduction rates. The compound's chlorinated structure contributes to its persistence in the environment, raising concerns about bioaccumulation .

- Genotoxicity : Some studies have suggested that chlorinated aromatic compounds may have genotoxic effects, although specific data on this compound remains limited. Further research is necessary to elucidate the extent of these effects on human health and ecosystems .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | CHClONa |

| Degradation Rate | Up to 5 mM in 20-28 hours |

| Microbial Strains Identified | Rhodococcus opacus, Rhodopseudomonas palustris, among others |

| Pathways Identified | Ortho-cleavage, Meta-cleavage |

| Potential Toxicity | Induces oxidative stress |

Q & A

Q. How can contradictory data on Mn oxidation states in metallacrowns be reconciled?

- Methodology : Combine BVS calculations (using bond lengths from XRD) with XANES spectroscopy. For MnII in Complex 2, BVS = 1.97 v.u. and Mn–O bond lengths (~2.256 Å) confirm the +2 state, while MnIII shows Jahn-Teller distortions (elongated axial bonds). Redox titrations validate stability under synthetic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.